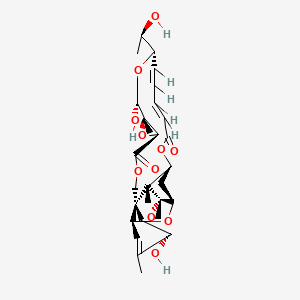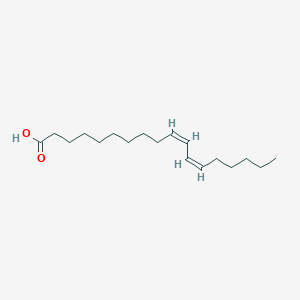
Baccharinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Baccharinol is a secondary metabolite derived from plants of the genus Baccharis. These plants are known for their diverse range of bioactive compounds, which have been studied for various medicinal properties. This compound, in particular, has garnered attention due to its potential therapeutic applications, especially in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Baccharinol can be synthesized through several organic synthesis routes. One common method involves the use of Grignard reagents, which react with carbonyl compounds to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound often involves extraction from Baccharis plant species. The plants are harvested, dried, and subjected to solvent extraction to isolate the bioactive compounds. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents include halides and alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: Baccharinol serves as a valuable intermediate in organic synthesis, aiding in the development of complex molecules.
Biology: It has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits anticancer properties, inhibiting tumor cell proliferation and inducing apoptosis. It is being explored as a potential chemotherapeutic agent.
Industry: The compound’s bioactive properties make it useful in the development of natural pesticides and herbicides.
Mécanisme D'action
Baccharinol exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in cell growth and apoptosis. The compound’s ability to induce oxidative stress in cancer cells leads to cell death, making it a potent anticancer agent.
Comparaison Avec Des Composés Similaires
Artepillin C: Another compound derived from Baccharis species, known for its anticancer properties.
Baccharin: A related compound with similar bioactive properties.
Curcuphenol: Exhibits anticancer activities similar to Baccharinol.
Uniqueness: this compound stands out due to its unique chemical structure and specific interactions with cellular targets. Its ability to selectively induce apoptosis in cancer cells while sparing healthy cells highlights its potential as a safer chemotherapeutic agent compared to other compounds.
Propriétés
Numéro CAS |
63783-94-8 |
|---|---|
Formule moléculaire |
C29H38O11 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
(1R,3R,6R,8R,12S,14R,15S,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H38O11/c1-15-9-21-28(11-17(15)31)13-36-25(34)24-26(3,40-24)19(32)12-35-18(16(2)30)7-5-6-8-23(33)39-20-10-22(38-21)29(14-37-29)27(20,28)4/h5-9,16-22,24,30-32H,10-14H2,1-4H3/b7-5+,8-6-/t16-,17-,18-,19+,20-,21-,22-,24-,26-,27-,28-,29+/m1/s1 |
Clé InChI |
ZGOCMMMDEQOCDU-OIFNLFKASA-N |
SMILES |
CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |
SMILES isomérique |
CC1=C[C@@H]2[C@@]3(C[C@H]1O)COC(=O)[C@@H]4[C@](O4)([C@H](CO[C@H](/C=C/C=C\C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)[C@@H](C)O)O)C |
SMILES canonique |
CC1=CC2C3(CC1O)COC(=O)C4C(O4)(C(COC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)O)C |
Synonymes |
baccharinoid B4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one](/img/structure/B1237160.png)

![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)

![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)


